4-Amino-5-(ethylamino)pyrimidin-2-ol
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Overview
Description
4-Amino-5-(ethylamino)pyrimidin-2-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-(ethylamino)pyrimidin-2-ol typically involves the condensation of appropriate precursors. One common method is the reaction of 4-amino-2-hydroxypyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sodium hydroxide or ethoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-(ethylamino)pyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like diazonium salts and alkyl halides are commonly employed.
Major Products Formed:
Oxidation: Oxo derivatives of pyrimidine.
Reduction: Amine derivatives.
Substitution: Substituted pyrimidines with various functional groups.
Scientific Research Applications
4-Amino-5-(ethylamino)pyrimidin-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological systems.
Industry: The compound is used in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-Amino-5-(ethylamino)pyrimidin-2-ol involves its interaction with specific molecular targets. In biological systems, it can mimic the structure of nucleic acid bases, allowing it to interfere with DNA and RNA synthesis. This property makes it a potential candidate for antiviral and anticancer therapies. The compound may also inhibit specific enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
4-Amino-2-hydroxypyrimidine: Shares a similar core structure but lacks the ethylamino group.
2-Aminopyrimidin-4(3H)-one: Another pyrimidine derivative with different functional groups.
Uniqueness: 4-Amino-5-(ethylamino)pyrimidin-2-ol is unique due to the presence of both amino and ethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its applicability in medicinal research .
Biological Activity
4-Amino-5-(ethylamino)pyrimidin-2-ol is a pyrimidine derivative characterized by its unique structural features, including an amino group at the 4-position, an ethylamino group at the 5-position, and a hydroxyl group at the 2-position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research.
- Molecular Formula : C6H9N3O
- Molecular Weight : Approximately 141.16 g/mol
The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits significant antimicrobial and antiviral activities. Studies have shown its ability to inhibit specific enzymes involved in DNA synthesis and repair, positioning it as a potential candidate for cancer therapy. Its mechanism of action may involve binding to molecular targets such as enzymes or receptors, thus modulating their activity.
Anti-inflammatory Effects
The compound has been studied for its effects on inflammatory pathways. Interaction studies suggest that it can modulate enzyme activities related to inflammation. Notably, derivatives of this compound have demonstrated inhibitory effects on cyclooxygenase enzymes (COX), which are crucial in pain and inflammatory responses. Preliminary results indicate promising anti-inflammatory activities for certain derivatives.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored through various studies. The distinct combination of functional groups enhances its solubility and interaction potential with biological targets. For example, the ethylamino group at the 5-position plays a critical role in its biological activity compared to other pyrimidine derivatives .
Case Study 1: Inhibition of Cyclooxygenase Enzymes
A study evaluated the inhibitory effects of various derivatives of this compound on COX enzymes. Results indicated that certain derivatives exhibited significant anti-inflammatory activity with IC50 values in the low micromolar range. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Study 2: Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, compounds derived from this pyrimidine have shown cytotoxic effects against MCF-7 breast cancer cells with IC50 values as low as 9.1 nM . Furthermore, these compounds have been linked to the inhibition of epidermal growth factor receptor (EGFR) activity, which is often overexpressed in various cancers .
Comparative Analysis with Similar Compounds
A comparison of structural analogs reveals unique aspects of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Aminopyrimidine | Amino group at the 2-position | Lacks hydroxyl and ethylamino groups |
4-(Methylamino)pyrimidin-2-ol | Methylamino group instead of ethylamino | Different substitution pattern affecting properties |
2-Hydroxypyrimidine | Hydroxyl group but no ethylamino substitution | Simpler structure with fewer functional groups |
The distinct combination of functional groups in this compound enhances its chemical reactivity and biological activity compared to these similar compounds.
Properties
Molecular Formula |
C6H10N4O |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
6-amino-5-(ethylamino)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H10N4O/c1-2-8-4-3-9-6(11)10-5(4)7/h3,8H,2H2,1H3,(H3,7,9,10,11) |
InChI Key |
UWGMFKMYEYNHLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(NC(=O)N=C1)N |
Origin of Product |
United States |
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